
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with fluorophenyl and thiophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions: The introduction of the fluorophenyl and thiophenyl groups can be achieved through nucleophilic aromatic substitution reactions. Common reagents include fluorobenzene and thiophene derivatives.
N,N-Dimethylation: The dimethylation of the amine group can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydropyrimidine derivatives or defluorinated products.
Substitution: The compound can participate in various substitution reactions, including halogen exchange or nucleophilic substitution at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives and defluorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The fluorophenyl and thiophenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chlorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- 2-(2-Bromophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
- 2-(2-Methylphenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine
Uniqueness
The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-N,N-dimethyl-5-(thiophen-2-yl)pyrimidin-4-amine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.
Eigenschaften
CAS-Nummer |
823796-20-9 |
|---|---|
Molekularformel |
C16H14FN3S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-N,N-dimethyl-5-thiophen-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H14FN3S/c1-20(2)16-12(14-8-5-9-21-14)10-18-15(19-16)11-6-3-4-7-13(11)17/h3-10H,1-2H3 |
InChI-Schlüssel |
CDHKOIGSITUSFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC=C1C2=CC=CS2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


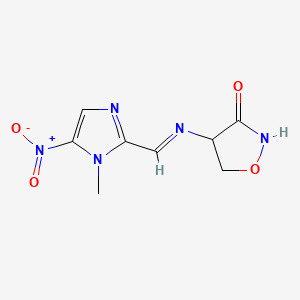
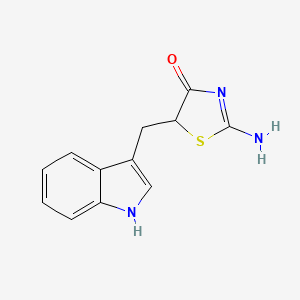

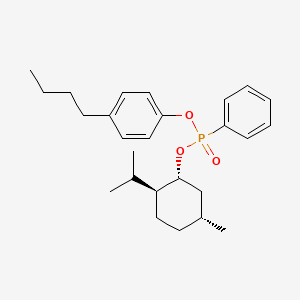
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)
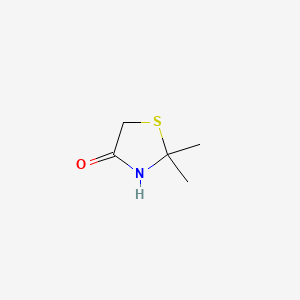
![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
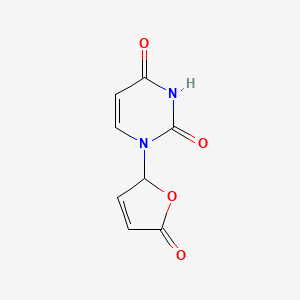
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
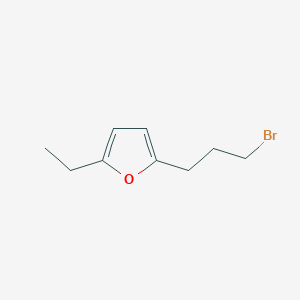
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)

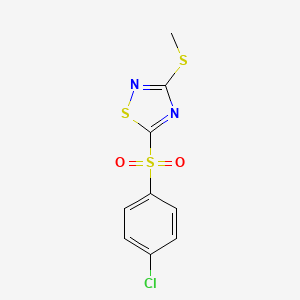
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
